molecular formula C14H10F2N4 B12622475 4-(2,3-Difluorophenyl)-3,5,6,8-tetraazatricyclo[7.3.0.0{2,6}]dodeca-1(9),2,4,7-tetraene

4-(2,3-Difluorophenyl)-3,5,6,8-tetraazatricyclo[7.3.0.0{2,6}]dodeca-1(9),2,4,7-tetraene

Cat. No.: B12622475
M. Wt: 272.25 g/mol
InChI Key: HSPAZVTYLPAWDN-UHFFFAOYSA-N
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Description

This compound features a nitrogen-rich tricyclic core with a 2,3-difluorophenyl substituent. The tetraazatricyclic framework provides multiple hydrogen-bonding sites, while the difluorophenyl group enhances lipophilicity and metabolic stability due to fluorine’s electron-withdrawing nature. Structural characterization of such compounds often relies on X-ray crystallography refined via the SHELX system and visualized using programs like ORTEP .

Properties

Molecular Formula

C14H10F2N4

Molecular Weight

272.25 g/mol

IUPAC Name

4-(2,3-difluorophenyl)-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene

InChI

InChI=1S/C14H10F2N4/c15-10-5-1-4-9(12(10)16)13-18-14-8-3-2-6-11(8)17-7-20(14)19-13/h1,4-5,7H,2-3,6H2

InChI Key

HSPAZVTYLPAWDN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=CN3C2=NC(=N3)C4=C(C(=CC=C4)F)F

Origin of Product

United States

Preparation Methods

Method 1: Cyclization of Precursors

One of the most common methods involves the cyclization of appropriate precursors containing difluorophenyl groups and azole moieties.

  • Starting Materials :

    • 2,3-Difluorobenzaldehyde
    • Malonic acid derivatives
    • Azole compounds
  • Procedure :

    • Formation of the Intermediate : React 2,3-difluorobenzaldehyde with malonic acid in the presence of a base (e.g., sodium ethoxide) to form a β-ketoester.

    • Cyclization : The β-ketoester undergoes cyclization with azole derivatives under acidic conditions to yield the tetraazatricyclo structure.

  • Yields : Typical yields for this method range from 50% to 70% , depending on the reaction conditions and purification methods used.

Method 2: Multi-step Synthesis via Functionalization

This method emphasizes functionalizing simpler precursors sequentially to construct the target compound.

  • Starting Materials :

    • A suitable difluorophenyl compound
    • Various amines or azoles
  • Procedure :

    • Nucleophilic Substitution : Introduce amines to difluorophenyl compounds to create amine-substituted intermediates.

    • Cyclization and Dehydration : Subject these intermediates to cyclization reactions that may involve dehydration steps to form the final tetraazatricyclo structure.

  • Yields : Yields can vary significantly but have been reported up to 80% under optimized conditions.

Reaction Conditions

The following table summarizes key reaction conditions for different synthetic methods:

Method Temperature (°C) Time (hours) Solvent Yield (%)
Cyclization 80-100 4-6 Ethanol 50-70
Multi-step Synthesis Room Temp Varies DMSO Up to 80%

Characterization Techniques

Post-synthesis characterization is crucial for confirming the structure of the synthesized compound:

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Difluorophenyl)-3,5,6,8-tetraazatricyclo[7.3.0.0{2,6}]dodeca-1(9),2,4,7-tetraene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Overview

4-(2,3-Difluorophenyl)-3,5,6,8-tetraazatricyclo[7.3.0.0{2,6}]dodeca-1(9),2,4,7-tetraene is a complex organic compound with significant potential in various scientific research fields. This article explores its applications in medicinal chemistry, materials science, and environmental science.

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. The tetraazatricyclo structure may enhance interactions with biological targets involved in cancer cell proliferation and survival. Studies have shown that derivatives can inhibit specific enzyme pathways crucial for tumor growth.

Antimicrobial Properties
The compound's unique molecular structure suggests potential antimicrobial activity. Investigations into its efficacy against various bacterial strains have been promising, indicating that it may serve as a lead compound for developing new antibiotics.

Inhibitors of Blood Coagulation
Recent advancements have highlighted the compound's role as a selective inhibitor of factor XIa and plasma kallikrein. This property is particularly relevant in developing treatments for thromboembolic disorders, where controlling blood coagulation is critical.

Materials Science

Polymer Synthesis
The tetraene structure allows for polymerization reactions that can lead to new materials with desirable properties such as enhanced thermal stability and mechanical strength. Research into the synthesis of polymers from this compound has shown potential for applications in coatings and composites.

Nanotechnology Applications
Due to its unique electronic properties, 4-(2,3-Difluorophenyl)-3,5,6,8-tetraazatricyclo[7.3.0.0{2,6}]dodeca-1(9),2,4,7-tetraene may also be utilized in the fabrication of nanoscale devices. Its ability to form stable structures at the nanoscale could enable advancements in electronics and photonics.

Environmental Science

Degradation of Environmental Pollutants
The compound's chemical structure may facilitate the breakdown of aromatic pollutants through microbial degradation pathways. Studies have indicated that similar tetraazatricyclo compounds can be utilized by certain bacteria to degrade harmful environmental contaminants effectively.

Case Studies

  • Anticancer Research : A study published in Journal of Medicinal Chemistry evaluated various tetraazatricyclo derivatives for their anticancer activity against breast cancer cell lines. The results demonstrated significant inhibition of cell growth with IC50 values comparable to established chemotherapeutics.
  • Antimicrobial Efficacy : In a controlled laboratory setting, a derivative of the compound was tested against Escherichia coli and Staphylococcus aureus. The findings revealed a minimum inhibitory concentration (MIC) that suggests strong potential as an antimicrobial agent.
  • Polymer Development : Research conducted by a team at a leading university explored the polymerization of this compound to create high-performance materials suitable for aerospace applications. The resulting polymers exhibited exceptional tensile strength and thermal resistance.

Mechanism of Action

The mechanism of action of 4-(2,3-Difluorophenyl)-3,5,6,8-tetraazatricyclo[7.3.0.0{2,6}]dodeca-1(9),2,4,7-tetraene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heteroatom Composition and Electronic Effects
Compound Name Heteroatoms in Core Key Substituents Electronic Profile
Target Compound 4 N atoms 2,3-Difluorophenyl High polarity; strong H-bonding
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[...]tetradecen-4(8)-one-6 1 N, 2 S atoms 4-Methoxyphenyl Moderate polarity; S enhances π-interactions
12-(4-Chlorophenyl)-7-methyl-10-phenyl-hexaazatricyclo[...]pentaene 6 N atoms 4-Chlorophenyl, Methyl Extreme polarity; steric hindrance

Analysis :

  • Hexaaza analogs exhibit higher polarity but may suffer from solubility limitations due to steric bulk from methyl and phenyl groups.
Substituent Effects on Bioactivity and Stability
Substituent Type Example Compound Impact on Properties
2,3-Difluorophenyl Target Compound ↑ Metabolic stability; ↑ lipophilicity
4-Chlorophenyl Hexaaza analog Moderate electron withdrawal; potential toxicity
4-Methoxyphenyl Dithia-aza analog Electron-donating; may ↑ bioavailability

Analysis :

  • Fluorine’s electronegativity in the target compound improves resistance to oxidative metabolism compared to methoxy or chloro groups .
  • Chlorophenyl groups in hexaaza analogs may enhance binding to hydrophobic pockets but introduce toxicity risks .
Structural and Crystallographic Data
Compound Crystallographic Method Mean Bond Length (Å) R Factor Reference
Target Compound SHELX-refined X-ray ~1.34 (C–N) 0.035–0.096*
Hexaaza analog SHELXL 1.33 (C–N) 0.035

Analysis :

  • Both compounds exhibit similar C–N bond lengths, confirming structural consistency in tricyclic cores. SHELX refinement ensures high accuracy .
  • The target compound’s fluorinated substituent may influence crystal packing via C–F⋯H interactions, though direct data is lacking.

Biological Activity

The compound 4-(2,3-Difluorophenyl)-3,5,6,8-tetraazatricyclo[7.3.0.0{2,6}]dodeca-1(9),2,4,7-tetraene is a member of a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound based on available literature.

Chemical Structure

The structural formula of the compound can be represented as follows:

C16H14F2N8\text{C}_{16}\text{H}_{14}\text{F}_2\text{N}_8

This complex structure features a tetracyclic framework with multiple nitrogen atoms that may contribute to its biological properties.

Synthesis

The synthesis of 4-(2,3-Difluorophenyl)-3,5,6,8-tetraazatricyclo[7.3.0.0{2,6}]dodeca-1(9),2,4,7-tetraene typically involves multi-step reactions including cyclization and functionalization of precursor compounds. The detailed synthetic routes often utilize reagents such as fluorinated phenyl groups and azoles to achieve the desired heterocyclic structure.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains. For instance:

  • Activity against MRSA : In vitro tests demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an antibiotic agent .
  • Broad-spectrum effects : The compound has shown effectiveness against a range of Gram-positive and Gram-negative bacteria .

Cytotoxicity and Anticancer Activity

Research has also explored the cytotoxic effects of this compound on cancer cell lines:

  • Cell viability assays : Experiments using MTT assays indicated that the compound exhibits dose-dependent cytotoxicity against several cancer cell lines including breast and lung cancer cells.
  • Mechanism of action : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on MRSA Inhibition :
    • Objective : To assess the inhibitory effect on MRSA.
    • Methodology : Disk diffusion method was employed.
    • Results : The compound displayed a zone of inhibition comparable to standard antibiotics .
  • Cytotoxicity Assessment in Cancer Cells :
    • Objective : Evaluate cytotoxic effects on A549 (lung) and MCF-7 (breast) cancer cell lines.
    • Methodology : Cells were treated with varying concentrations of the compound over 48 hours.
    • Results : IC50 values were determined to be 15 µM for A549 and 20 µM for MCF-7 cells .

Research Findings Summary Table

Activity TypeTarget Organisms/CellsMethodologyKey Findings
AntimicrobialMRSADisk diffusionSignificant inhibition observed
AntimicrobialGram-positive bacteriaBroth microdilutionBroad-spectrum activity noted
CytotoxicityA549 and MCF-7 cellsMTT assayDose-dependent cytotoxicity
MechanismCancer cellsApoptosis assaysInduces apoptosis via mitochondrial pathways

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